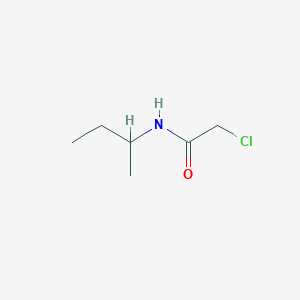

N-(sec-butyl)-2-chloroacetamide

Description

Contextualization within Chloroacetamide Chemistry Research

The chemistry of chloroacetamides is well-established, with a significant body of research dedicated to their synthesis and application. researchgate.net A common synthetic route for N-substituted chloroacetamides involves the reaction of an amine with chloroacetyl chloride. researchgate.netchemicalbook.com In the case of N-(sec-butyl)-2-chloroacetamide, this is achieved by reacting sec-butylamine (B1681703) with chloroacetyl chloride, often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. chemicalbook.com

The reactivity of the chloroacetamide functional group is a key area of investigation. The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution. researchgate.net This reactivity allows for the facile introduction of the acetamide (B32628) moiety into a wide range of molecules, forming the basis for the synthesis of more complex chemical structures, including various heterocyclic compounds. researchgate.net Research on N-aryl chloroacetamides, for instance, has demonstrated their utility as precursors to imidazoles, pyrroles, and thiazolidinones. researchgate.net While specific research on the synthetic applications of this compound is not extensively documented in publicly available literature, its structural similarity to other N-alkyl chloroacetamides suggests its potential as a building block in organic synthesis.

Significance in Contemporary Chemical and Biological Research Paradigms

The significance of this compound in contemporary research is largely understood through the lens of the broader biological activities exhibited by the chloroacetamide class of compounds. Chloroacetamides, in general, have been investigated for their potential as herbicides and antimicrobial agents. ijpsr.infonih.govnih.gov Their biological activity is often attributed to their ability to act as alkylating agents. nih.gov

Studies on various N-alkyl and N-aryl chloroacetamide derivatives have demonstrated their efficacy against a range of microbial pathogens, including bacteria and fungi. ijpsr.infonih.govnih.gov For example, research has shown that some N-substituted chloroacetamides exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. ijpsr.infonih.gov The specific nature of the N-substituent can influence the spectrum and potency of this antimicrobial activity. nih.gov

While detailed biological studies focused solely on this compound are not widely reported, its structural features place it within this paradigm of biologically active molecules. It is plausible that it could exhibit similar properties, and it may serve as a lead compound or an intermediate in the development of new bioactive agents. The sec-butyl group, with its specific steric and electronic properties, could modulate the biological activity in a way that is distinct from other N-alkyl or N-aryl derivatives. Further focused research would be necessary to elucidate the specific biological profile of this compound.

Table 2: Investigated Biological Activities of the Chloroacetamide Class

| Biological Activity | Description | Relevant Research Context |

|---|---|---|

| Antimicrobial | Inhibition of the growth of microorganisms, including bacteria and fungi. | N-alkyl and N-aryl chloroacetamides have shown broad-spectrum activity. ijpsr.infonih.gov |

| Herbicidal | Used to control or destroy unwanted vegetation. | A well-established application for many chloroacetamide derivatives. wikipedia.org |

| Synthetic Intermediate | Used in the synthesis of pharmaceuticals and other specialty chemicals. | The reactive chlorine atom allows for further chemical modification. researchgate.netontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

N-butan-2-yl-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-3-5(2)8-6(9)4-7/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOKLKIMNNTVAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389711 | |

| Record name | N-(sec-butyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32322-73-9 | |

| Record name | N-(sec-butyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32322-73-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for N-(sec-butyl)-2-chloroacetamide Synthesis

The synthesis of this compound is primarily achieved through the acylation of sec-butylamine (B1681703) with a chloroacetylating agent. This method is a common and effective way to form the amide bond central to the molecule's structure.

Precursor-Based Synthesis Approaches

The most direct and widely documented method for synthesizing this compound involves the reaction between sec-butylamine and chloroacetyl chloride. In this nucleophilic acyl substitution reaction, the amino group of sec-butylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct that is formed, driving the reaction to completion.

The fundamental reaction is as follows:

Precursor 1: sec-Butylamine (C₄H₁₁N)

Precursor 2: Chloroacetyl chloride (C₂H₂Cl₂O)

Product: this compound (C₆H₁₂ClNO)

Optimization of Reaction Conditions and Yields in Academic Synthesis

The efficiency and yield of the synthesis are highly dependent on the reaction conditions. Academic and patent literature describe specific parameters to optimize the formation of the product. A common approach involves dissolving sec-butylamine and a base, such as triethylamine (B128534) (TEA), in an inert organic solvent like dichloromethane (CH₂Cl₂). The mixture is cooled, typically to 0 °C, before the dropwise addition of chloroacetyl chloride. Cooling is necessary to control the exothermic nature of the reaction.

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for a period, often around two hours, to ensure completion. The use of a base like triethylamine is crucial as it acts as an acid scavenger, preventing the protonation of the sec-butylamine reactant. Work-up procedures typically involve washing the organic mixture with water and various aqueous solutions (e.g., citric acid, sodium bicarbonate) to remove unreacted starting materials and salts, followed by drying and concentration under reduced pressure to yield the crude product. While this method is effective, the product is often obtained as a crude oil and may be used in subsequent steps without further purification.

| Parameter | Condition | Purpose |

| Solvent | Dichloromethane (CH₂Cl₂) | Provides an inert medium for the reaction. |

| Base | Triethylamine (TEA) | Neutralizes the HCl byproduct. |

| Temperature | 0 °C to 28 °C | Controls the exothermic reaction rate. |

| Reaction Time | ~2 hours | Allows the reaction to proceed to completion. |

Comparative Analysis of Traditional Organic and Water-Phase Synthetic Methodologies

Traditional Organic Synthesis: The conventional method for synthesizing N-alkyl chloroacetamides, as described above, relies on the use of organic solvents like dichloromethane.

Advantages: High solubility of reactants, ease of product isolation through extraction and solvent evaporation.

Disadvantages: Use of volatile, often hazardous, organic solvents raises environmental and safety concerns. Requires anhydrous or near-anhydrous conditions for optimal results.

Water-Phase Synthetic Methodologies: A greener alternative involves conducting the synthesis in a water-phase or "on-water" system. For chloroacetamide compounds with significant steric hindrance, a method has been developed where the reaction between a secondary amine and chloroacetyl chloride occurs in water, in the presence of an inorganic base (e.g., sodium carbonate) and an organic solvent. This biphasic system can lead to high conversion rates, often greater than 95%, within a couple of hours.

Advantages: Reduces reliance on large volumes of toxic organic solvents, aligning with green chemistry principles. Water is inexpensive, non-flammable, and environmentally benign. Isolation can sometimes be achieved by simple phase separation.

Disadvantages: Reactants may have low water solubility. Hydrolysis of the acid chloride is a potential side reaction that must be managed. Product isolation might be more complex if the product has some water solubility.

The "on-water" effect, where reactions of water-insoluble reactants are accelerated at the water-organic interface, can play a significant role in these methodologies.

Chemical Reactivity and Derivatization of the Chloroacetamide Moiety

The chemical reactivity of this compound is dominated by the chloroacetamide moiety. The presence of an electron-withdrawing carbonyl group adjacent to the carbon atom bearing the chlorine atom makes the chlorine an excellent leaving group in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions and Formation of Novel Amide Derivatives

The carbon-chlorine bond in this compound is highly susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its use as a chemical intermediate, allowing for the facile introduction of the N-(sec-butyl)acetamido group onto other molecules. This process, known as alkylation, is a key pathway for creating more complex derivatives.

Reaction with Sulfur Nucleophiles: Thiol-containing molecules, such as cysteine, readily react with chloroacetamides to form thioether linkages. researchgate.net This S-alkylation reaction involves the nucleophilic attack of the thiolate anion on the α-carbon, displacing the chloride ion. Mono- and dichloroacetamides are known to transform primarily via this nucleophilic substitution pathway. nih.gov

Reaction with Nitrogen Nucleophiles: Amine-based nucleophiles, including the imidazole ring of histidine, can also displace the chlorine atom. researchgate.net This N-alkylation reaction, while sometimes slower than with sulfur nucleophiles, is an effective method for forming new C-N bonds. researchgate.net

Reaction with Oxygen Nucleophiles: Oxygen nucleophiles, such as alcohols or the hydroxide (B78521) ion, can also participate in substitution reactions. Base-catalyzed hydrolysis, for instance, can proceed through an Sₙ2 reaction where a hydroxide ion displaces the chloride to form N-(sec-butyl)-2-hydroxyacetamide. acs.orgresearchgate.netduke.edu

This versatile reactivity allows for the synthesis of a diverse library of amide derivatives from a single chloroacetamide precursor.

| Nucleophile Type | Example | Product Type |

| Sulfur | Cysteine, Thiols | Thioether Derivatives |

| Nitrogen | Histidine, Amines | Amine Derivatives |

| Oxygen | Hydroxide, Alcohols | Hydroxy/Alkoxy Derivatives |

Oxidation and Reduction Pathways

While nucleophilic substitution is the most prominent reaction pathway, the chloroacetamide moiety can undergo oxidation and reduction under specific conditions.

Reduction Pathways: The primary reduction pathway for chloroacetamides involves the cleavage of the carbon-chlorine bond. This reductive dechlorination can be achieved through electrochemical methods. researchgate.net Studies on related chloroacetamide herbicides have shown that reduction at cathodes made of materials like silver or carbon can effectively remove the chlorine atom to yield the corresponding dechlorinated acetamide (B32628). researchgate.net This process involves a dissociative electron transfer that breaks the C-Cl bond and releases a chloride ion. researchgate.netelectrochem.org While mono-chloroacetamides are generally more prone to nucleophilic substitution, reductive pathways provide an alternative transformation route. nih.gov

Oxidation Pathways: Direct chemical oxidation of the this compound molecule is not a commonly utilized synthetic pathway. The compound itself is generally stable to mild oxidizing agents. However, in biological systems, chloroacetamide-containing molecules have been shown to induce oxidative stress. nih.gov This is often an indirect effect resulting from the compound's primary function as an alkylating agent. By reacting with crucial biological sulfhydryl groups, such as those in the antioxidant glutathione (B108866), they can deplete the cell's antioxidant capacity, leading to an oxidative environment. nih.gov In synthetic chemistry, related N-haloamides (where a halogen is attached to the nitrogen) are known to act as oxidants, but this is a different class of compound and reactivity does not typically apply to C-chloroacetamides. researchgate.netorientjchem.org

Exploration of Amidation Reactions for Related Compounds

The synthesis of N-substituted 2-chloroacetamides, including compounds structurally related to this compound, is predominantly achieved through amidation reactions. A common and effective method involves the reaction of a primary or secondary amine with chloroacetyl chloride. researchgate.netresearchgate.net This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Common bases employed for this transformation include tertiary amines such as triethylamine or pyridine. researchgate.netchemicalbook.com The reaction is generally conducted in an aprotic solvent, with dichloromethane being a frequently used medium. researchgate.netchemicalbook.com The reaction conditions are often mild, with temperatures ranging from 0 °C to room temperature. For instance, one synthetic route for this compound involves the dropwise addition of 2-chloroacetyl chloride to a mixture of sec-butylamine and triethylamine in dichloromethane at 0 °C, followed by stirring at a slightly elevated temperature for a couple of hours. chemicalbook.com

Recent advancements in green chemistry have explored more environmentally benign approaches to amidation. One such method reports the rapid N-chloroacetylation of anilines and amines in a phosphate buffer, achieving high yields within a short reaction time of 20 minutes. This approach avoids the use of volatile organic solvents and highlights the potential for more sustainable synthetic practices in the preparation of chloroacetamide derivatives.

The scope of this amidation reaction is broad, accommodating a variety of aliphatic and aromatic amines. researchgate.net The reaction of chloroacetyl chloride with different amines at room temperature has been shown to produce a range of 2-chloro-N-alkyl/aryl acetamides. researchgate.net The progress of these reactions can be conveniently monitored using thin-layer chromatography. researchgate.net

Below is a table summarizing various amidation reaction conditions for the synthesis of N-substituted 2-chloroacetamides.

Interactive Data Table: Amidation Reaction Conditions for N-Substituted 2-Chloroacetamides

| Amine Substrate | Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Reference |

| sec-Butylamine | Chloroacetyl chloride | Triethylamine | Dichloromethane | 0 - 28 | 2 h | chemicalbook.com |

| Substituted Anilines | Chloroacetyl chloride | Triethylamine | Dichloromethane | Not specified | Not specified | researchgate.net |

| Various Aliphatic and Aromatic Amines | Chloroacetyl chloride | Not specified | Not specified | Room Temperature | A few hours | researchgate.net |

| Anilines and Amines | Chloroacetyl chloride | None (HCl scavenger can be used) | Phosphate Buffer | Not specified | 20 min |

Applications of Multi-Component Reactions (e.g., Ugi Reactions) in Chloroacetamide Synthesis

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. wikipedia.orgnih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR, typically involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. researchgate.netwikipedia.org

While direct synthesis of this compound via a documented Ugi reaction is not prevalent in the literature, the versatility of the Ugi reaction allows for the incorporation of functionalized components, suggesting a plausible pathway for the synthesis of α-haloacetamides. By utilizing a halo-substituted carboxylic acid as one of the components, it is theoretically possible to generate a chloroacetamide scaffold.

For instance, a hypothetical Ugi reaction for the synthesis of an N-substituted 2-chloroacetamide derivative could involve the following components:

Amine: sec-Butylamine

Aldehyde/Ketone: A suitable aldehyde or ketone (e.g., formaldehyde or acetone)

Carboxylic Acid: Chloroacetic acid

Isocyanide: A suitable isocyanide (e.g., tert-butyl isocyanide)

The reaction would proceed through the initial formation of an imine from the amine and the carbonyl compound, which is then protonated by the carboxylic acid. The subsequent nucleophilic attack by the isocyanide, followed by an intramolecular rearrangement (the Mumm rearrangement), would yield the final α-amidoamide product containing the N-(sec-butyl)-2-chloroacetyl moiety.

Another relevant multi-component reaction is the Passerini three-component reaction, which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, the incorporation of chloroacetic acid as the carboxylic acid component could potentially lead to products containing a chloroacetyl group.

The use of chloroaldehydes in Ugi-type reactions has also been reported, further demonstrating the feasibility of incorporating halogenated starting materials in these convergent synthetic strategies. mdpi.com The application of MCRs in the synthesis of chloroacetamide derivatives represents an area with potential for the development of novel and efficient synthetic routes.

Below is an interactive data table illustrating a hypothetical Ugi reaction for the synthesis of a chloroacetamide derivative.

Interactive Data Table: Hypothetical Ugi Reaction for Chloroacetamide Synthesis

| Component | Example Reactant | Role in Reaction |

| Amine | sec-Butylamine | Provides the N-sec-butyl group |

| Carbonyl | Formaldehyde | Forms the imine intermediate |

| Carboxylic Acid | Chloroacetic acid | Provides the 2-chloroacetyl group |

| Isocyanide | tert-Butyl isocyanide | Undergoes α-addition |

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are indispensable for the detailed structural analysis of N-(sec-butyl)-2-chloroacetamide, providing insights into its atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information about the chemical environment of individual protons and carbon atoms. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons within the molecule are observed. For instance, a patent for a related compound provides ¹H NMR data that can be used for comparative analysis: (400 MHz, DMSO-d₆) δ 8.00-7.98 (m, 1H), 4.00 (s, 2H), 3.71-3.61 (m, 1H), 1.43-1.36 (m, 2H), 1.03 (d, J= 6.8 Hz, 3H), 0.82 (t, J= 7.4 Hz, 3H). chemicalbook.com The sec-butyl group would present a complex splitting pattern due to the diastereotopic nature of the methylene (B1212753) protons and the coupling with adjacent methyl and methine protons. The protons of the chloromethyl group would appear as a distinct singlet, typically downfield due to the electron-withdrawing effect of the chlorine atom.

Similarly, ¹³C NMR spectroscopy provides complementary information by identifying the number of unique carbon environments. For comparison, the related molecule 2-chlorobutane (B165301) shows four distinct ¹³C NMR resonances, which helps in distinguishing it from its isomers. docbrown.info In this compound, one would expect to see separate signals for the carbonyl carbon, the chloromethyl carbon, and the four distinct carbons of the sec-butyl group.

Below is a table summarizing the expected NMR data for this compound based on analogous structures.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH₃ (terminal) | Triplet | ~10-15 |

| CH₂ | Multiplet | ~25-30 |

| CH(CH₃) | Multiplet | ~45-55 |

| CH₃ (on CH) | Doublet | ~18-22 |

| NH | Broad singlet | - |

| C=O | - | ~165-175 |

| CH₂Cl | Singlet | ~40-45 |

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band is expected in the region of 1640-1680 cm⁻¹ corresponding to the C=O stretching vibration of the amide group (Amide I band). Another significant band, the N-H stretching vibration, would appear as a sharp peak around 3300-3500 cm⁻¹. The C-N stretching vibration would likely be observed in the 1210-1335 cm⁻¹ range. Furthermore, the presence of the C-Cl bond would be indicated by a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. docbrown.info The C-H stretching vibrations of the alkyl groups would be observed around 2850-2960 cm⁻¹. docbrown.info

A table of characteristic IR absorption bands for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3500 |

| C-H (sp³) | Stretching | 2850-2960 |

| C=O (Amide I) | Stretching | 1640-1680 |

| N-H | Bending (Amide II) | 1515-1570 |

| C-N | Stretching | 1210-1335 |

| C-Cl | Stretching | 600-800 |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. The molecular weight of this compound is 149.62 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 149. Due to the presence of the chlorine-37 isotope, a smaller peak at m/z 151 ([M+2]⁺) would also be present, with an intensity of approximately one-third of the molecular ion peak.

The fragmentation of this compound would likely proceed through several characteristic pathways. A common fragmentation for amides is the alpha-cleavage, leading to the formation of an acylium ion. Another likely fragmentation is the loss of the sec-butyl group or the chloromethyl group. For example, the fragmentation of 2-chlorobutane often involves the scission of the C-Cl bond, which is the weakest bond in the molecule. docbrown.info A similar loss of the chlorine atom from the molecular ion of this compound could occur.

Computational Chemistry and Molecular Modeling Studies

Computational methods provide a theoretical framework to understand the properties and reactivity of this compound at a molecular level, complementing experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For chloroacetamide derivatives, DFT calculations can be used to optimize the molecular geometry, calculate vibrational frequencies, and predict electronic properties. nih.gov For instance, studies on similar molecules like 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide have utilized DFT at the CAM-B3LYP/6-311G(d,p) level of theory to achieve good agreement between calculated and experimental geometrical parameters. nih.gov Such calculations for this compound would reveal details about bond lengths, bond angles, and dihedral angles, providing a 3D model of the molecule.

Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. The distribution of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack. The presence of the chloro atom in chloroacetamide derivatives has been shown to improve their biological activity, which can be rationalized through computational studies that show how the chloro atom stabilizes the molecule at its target site. mdpi.com

Prediction of Molecular Descriptors and Their Significance in Research

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be calculated using computational methods and are significant in various research areas, including quantitative structure-activity relationship (QSAR) studies. For this compound, various topological, electronic, and constitutional descriptors can be calculated.

Key molecular descriptors and their significance are outlined in the table below.

| Molecular Descriptor | Significance |

| Molecular Weight | A fundamental property influencing physical characteristics like boiling point and density. sigmaaldrich.com |

| LogP (Octanol-Water Partition Coefficient) | Predicts the lipophilicity of the molecule, which is crucial for understanding its behavior in biological systems. |

| Topological Polar Surface Area (TPSA) | Relates to the hydrogen bonding potential and permeability of the molecule through biological membranes. |

| Number of Rotatable Bonds | Influences the conformational flexibility of the molecule, which can affect its binding to biological targets. |

| Dipole Moment | Provides information about the polarity of the molecule, which affects its solubility and intermolecular interactions. |

The prediction and analysis of these descriptors for this compound can guide the design of new compounds with desired properties and help in understanding its mechanism of action in various applications.

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Molecular docking simulations are a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and related compounds, these simulations are instrumental in understanding their mechanism of action at a molecular level, particularly their interaction with biological targets.

Studies on other chloroacetamide derivatives have successfully employed molecular docking to elucidate their interaction with the active sites of VLCFAs. ekb.egekb.eg These simulations have shown that chloroacetamide derivatives can fit into the binding pocket of the enzyme, often interacting with key amino acid residues. ekb.eg The binding is typically characterized by a combination of hydrogen bonds and hydrophobic interactions. ekb.eg

For instance, a study on novel chloroacetamide derivatives demonstrated that these compounds exhibited minimal binding energy and a high affinity for the active site of VLCFAs. ekb.eg The docking scores (ΔG, kcal/mol) for these derivatives ranged from -5.32 to -6.92 kcal/mol, which were comparable to or even better than the standard herbicide acetochlor (B104951) (-6.26 kcal/mol). ekb.eg This suggests a strong and stable interaction with the target enzyme.

The insights gained from molecular docking of similar compounds allow researchers to predict how this compound likely interacts with its target protein. These computational models are invaluable for the rational design of new, more effective herbicidal agents.

Interactive Data Table: Docking Scores of Chloroacetamide Derivatives against VLCFAs

| Compound | Docking Score (ΔG, kcal/mol) | Key Interactions |

| Acetochlor (Standard) | -6.26 | Not specified |

| Derivative 1 | -5.32 to -6.92 | Hydrogen bonds, hydrophobic interactions |

| Derivative 2 | Not specified | Hydrophobic interactions only |

| Derivative 3 | Not specified | Hydrogen bonds, hydrophobic interactions |

| Derivative 4 | Not specified | Hydrogen bonds, hydrophobic interactions |

Note: The data in this table is based on studies of various chloroacetamide derivatives and is intended to be illustrative of the typical binding energies and interactions observed for this class of compounds with VLCFAs. ekb.eg

Mechanistic Investigations of Biological Interactions

Molecular Targets of Chloroacetamide Action

The biological activity of chloroacetamides, including N-(sec-butyl)-2-chloroacetamide, stems from their ability to interact with and inhibit specific molecular targets within organisms. Research has primarily focused on their effects on fatty acid biosynthesis, although other enzymatic targets have also been explored.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

A primary and well-established mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. researchgate.netresearchgate.netcambridge.org VLCFAs, which are fatty acids with more than 18 carbon atoms, are crucial components of various cellular structures. pnas.orgnih.gov In plants, they are precursors for the production of cuticular waxes, suberin, and sphingolipids, which are vital for membrane integrity and function. cambridge.orgpnas.org

The inhibition of VLCFA synthesis by chloroacetamides disrupts the formation of these essential components, leading to impaired growth and development, particularly in susceptible plant species. researchgate.netucanr.edu This inhibition has been observed to be highly specific and occurs at low concentrations of the chloroacetamide compound. researchgate.netznaturforsch.com

The key enzyme inhibited by chloroacetamides in the VLCFA biosynthesis pathway is the VLCFA synthase, also known as a 3-ketoacyl-CoA synthase. nih.govjst.go.jpresearchgate.net This enzyme catalyzes the initial and rate-limiting step in the elongation of fatty acid chains, which is the condensation of an acyl-CoA molecule with malonyl-CoA. researchgate.netnih.govresearchgate.net

Studies have demonstrated that chloroacetamides specifically target this condensing enzyme within the multi-enzyme elongase complex located in the endoplasmic reticulum. researchgate.netjst.go.jp The inhibition is competitive with the acyl-CoA substrate, suggesting that the herbicide binds to the same active site. researchgate.netnih.gov Once bound, the inhibition can become irreversible, effectively shutting down the elongation process. researchgate.netnih.govjst.go.jp This specificity for VLCFA synthase is a critical aspect of the herbicidal activity of chloroacetamides.

The mechanism of inhibition by chloroacetamides is believed to involve a nucleophilic attack by a conserved cysteine residue within the active site of the VLCFA synthase. cambridge.orgresearchgate.net This reactive cysteine's sulfur atom is thought to attack the electrophilic carbon of the chloroacetamide's chloroacetyl group. cambridge.org This interaction leads to the formation of a covalent bond between the inhibitor and the enzyme, resulting in irreversible inhibition. jst.go.jp The presence and accessibility of this cysteine residue are therefore crucial for the inhibitory activity of chloroacetamide herbicides.

Researchers have developed various enzymatic assay methodologies to study the inhibition of VLCFA synthesis by chloroacetamides. A common approach involves using microsomal preparations from susceptible plants, such as leek seedlings (Allium porrum), which contain the VLCFA elongase enzyme system. jst.go.jpresearchgate.net

These cell-free assays typically utilize radiolabeled precursors like [14C]-malonyl-CoA or [14C]-stearic acid to track the synthesis of VLCFAs. researchgate.netznaturforsch.comresearchgate.net The reaction products are then extracted and analyzed using techniques like high-performance liquid chromatography (HPLC) or gas chromatography/mass spectrometry (GC/MS) to quantify the amount of VLCFAs produced. researchgate.netpnas.orgnih.gov By comparing the results of assays conducted with and without the presence of chloroacetamide inhibitors, researchers can determine the extent of inhibition and calculate key parameters like the half-maximal inhibitory concentration (I50). jst.go.jpresearchgate.net

Another powerful technique involves the heterologous expression of plant VLCFA elongase genes in organisms like Saccharomyces cerevisiae (yeast). pnas.orgnih.govnih.gov This allows for the study of individual elongase enzymes and their specific sensitivities to different chloroacetamide compounds in a controlled system. pnas.orgnih.gov

Table 1: Research Findings on VLCFA Inhibition by Chloroacetamides

| Research Finding | Organism/System Studied | Key Methodologies | Reference |

| Chloroacetamides specifically inhibit the formation of saturated VLCFAs (C20, C22, C24). | Seedlings of Cucumis sativus, Hordeum vulgare, and Zea mays | Incorporation of [14C]-labelled malonic acid, stearic acid, and acetate (B1210297) into leaf fatty acids. | researchgate.netznaturforsch.com |

| The primary target of chloroacetamides is the condensing starter enzyme (VLCFA synthase) of the elongase system. | Recombinant VLCFA-synthase expressed in Saccharomyces cerevisiae. | Enzymatic assays with recombinant enzyme, analysis of competitive and irreversible binding. | researchgate.netnih.govjst.go.jp |

| Inhibition of VLCFA synthase is mediated by a conserved, reactive cysteine residue in the active site. | VLCFA elongase complex from the endoplasmic reticulum. | Biochemical assays and analysis of enzyme kinetics. | cambridge.orgresearchgate.net |

| A cell-free assay using microsomes from leek seedlings demonstrated strong inhibition of all elongation steps by phytotoxic chloroacetamides. | Microsomal preparation from Allium porrum L. seedlings. | Cell-free elongase assay with [14C]malonyl-CoA and various acyl-CoA primers. | jst.go.jpresearchgate.net |

| Heterologous expression of Arabidopsis thaliana VLCFA elongase genes in yeast revealed differential sensitivity to various chloroacetamide herbicides. | Saccharomyces cerevisiae expressing Arabidopsis thaliana VLCFAE genes. | Gas chromatography/mass spectrometry (GC/MS) analysis of VLCFA accumulation. | pnas.orgnih.gov |

Enzyme Inhibition Beyond VLCFA Synthesis

While the inhibition of VLCFA synthesis is the most well-documented mechanism of action for chloroacetamides, research has also explored their potential to inhibit other enzymes, highlighting a broader range of biological interactions.

In the context of antiviral research, chloroacetamide-based compounds have been investigated as inhibitors of the main protease (Mpro), also known as 3C-like protease (3CLpro), of viruses like SARS-CoV-2. nih.govnih.govacs.org Mpro is a crucial cysteine protease essential for the replication of coronaviruses. nih.govbiorxiv.org

The reactive chloroacetamide "warhead" can form a covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro, thereby inactivating the enzyme. nih.govnih.govacs.org This covalent inhibition mechanism is similar to that observed with VLCFA synthase. Numerous studies have focused on designing and synthesizing novel chloroacetamide derivatives with high potency and selectivity for SARS-CoV-2 Mpro. nih.govresearchgate.net For instance, the discovery of di- and trihaloacetamides as covalent inhibitors demonstrated significant enzymatic inhibition and antiviral activity. nih.gov

Table 2: Research Findings on Mpro Inhibition by Chloroacetamides

| Research Finding | Target Enzyme | Key Methodologies | Reference |

| Chloroacetamide-containing compounds act as covalent inhibitors of SARS-CoV-2 Mpro by targeting the catalytic Cys145. | SARS-CoV-2 Main Protease (Mpro/3CLpro) | X-ray crystallography, biochemical inhibition assays. | nih.govnih.govacs.org |

| Dichloroacetamide and tribromoacetamide (B152587) derivatives showed potent Mpro inhibition and high selectivity over host proteases. | SARS-CoV-2 Main Protease (Mpro) | Enzymatic inhibition assays, cell-based antiviral assays. | nih.gov |

| Chlorofluoroacetamide (CFA) was identified as a cysteine-reactive warhead for developing potent covalent inhibitors of SARS-CoV-2 3CLpro. | SARS-CoV-2 3C-like Protease (3CLpro) | Synthesis of enantiopure CFA derivatives, biochemical efficiency evaluation, X-ray structural analysis. | biorxiv.orgresearchgate.net |

Studies on Tubulin Polymerization Inhibition by Chloroacetamide Derivatives

Tubulin proteins are critical for the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Inhibition of tubulin polymerization is a known mechanism for certain anticancer and herbicidal agents. mdpi.com While direct studies on this compound are not prominent in the available literature, research on other chloroacetamide derivatives has explored this mechanism.

Various derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, often in the context of cancer research. nih.govrsc.org For instance, certain thiazole-based chloroacetamide derivatives have been identified as potent inhibitors, binding to the colchicine (B1669291) site on tubulin and thereby disrupting microtubule assembly. nih.gov This disruption leads to cell cycle arrest in the G2/M phase and can induce apoptosis. rsc.org The effectiveness of these compounds highlights that the chloroacetamide scaffold can be a key component in the design of tubulin polymerization inhibitors. nih.gov

Table 1: Examples of Chloroacetamide Derivatives Studied for Tubulin Polymerization Inhibition

| Derivative Class | Key Findings | Reference Compound(s) | Citations |

|---|---|---|---|

| Thiazole-based derivatives | Showed potent inhibition of tubulin polymerization and antiproliferative activity against cancer cell lines. | Compound IV (a 2,4-disubstituted thiazole) | nih.gov |

| Salicylamide derivatives | A novel series coupled with a sulfonamide scaffold led to cell cycle arrest at the G2/M phase by inhibiting tubulin polymerization. | Compounds 24 and 33 | rsc.org |

Interaction with Other Potential Enzyme Systems

The primary mode of action for chloroacetamide herbicides is widely considered to be the inhibition of very-long-chain fatty acid (VLCFA) elongases. nih.gov However, their electrophilic nature allows them to interact with a broader range of enzyme systems, typically those containing reactive cysteine residues in their active sites. nih.govacs.org

Studies on chloroacetanilides such as acetochlor (B104951), alachlor (B1666766), and propachlor (B1678252) have shown they induce the misfolding and destabilization of numerous cellular proteins. nih.govacs.org This effect is highly concentrated in proteins with reactive cysteines, consistent with the formation of covalent adducts being the primary mechanism of destabilization. nih.govacs.org Research using mass spectrometry has provided direct evidence that the herbicide metazachlor (B166288) covalently binds to the active site cysteine of condensing enzymes like chalcone (B49325) synthase (CHS) and stilbene (B7821643) synthase (STS), leading to irreversible inactivation. nih.gov This confirms that the active site cysteine in such enzymes is a primary target for this class of herbicides. nih.gov The reactivity is not uniform, as different enzymes show varying sensitivity to the same compound, and different chloroacetamides produce distinct profiles of protein destabilization. nih.govnih.gov

Table 2: Enzyme Systems Affected by Chloroacetamide Herbicides

| Herbicide(s) | Affected Enzyme/Protein System | Observed Effect | Citations |

|---|---|---|---|

| Metazachlor, Metolachlor (B1676510), Cafenstrole | Very-long-chain fatty acid (VLCFA) elongase | Inhibition of enzyme activity. nih.gov | nih.govresearchgate.net |

| Metazachlor | Chalcone synthase (CHS) | Irreversible inactivation via covalent binding to active site cysteine. nih.gov | nih.gov |

| Metazachlor | Stilbene synthase (STS) | Inactivation via covalent binding to active site cysteine. nih.gov | nih.gov |

| Acetochlor, Alachlor, Propachlor | Various cellular proteins with reactive cysteines | Induces protein misfolding and destabilization. nih.govacs.org | nih.govacs.org |

| Propachlor | GAPDH, PARK7 | Targets and decreases cellular activity. nih.govacs.org | nih.gov |

Protein Modification Through Amide Bond Formation

The core chemical interaction between chloroacetamides and proteins involves the potent electrophilic character of the chloroacetyl group. nih.govacs.org This group readily reacts with nucleophilic residues on proteins, most notably the thiol group of cysteine. nih.govnih.gov The reaction is a nucleophilic substitution where the protein's nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable covalent bond. nih.gov This process is more accurately described as protein alkylation rather than amide bond formation. The amide bond is an existing, stable feature of the this compound molecule itself and is not formed during the interaction with the protein target. nih.gov

Biochemical Consequences at the Cellular Level

The molecular interactions initiated by this compound and its relatives translate into profound disruptions of fundamental cellular processes, including biosynthesis and cell growth.

Impact on Lipid, Protein, and Lignin (B12514952) Biosynthesis

The herbicidal activity of chloroacetamides is primarily attributed to their potent inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 20 or more carbons. researchgate.net VLCFAs are essential building blocks for a variety of critical cellular components.

Lipid Biosynthesis: The direct target of chloroacetamides is the VLCFA-synthase (elongase) enzyme complex, which catalyzes the condensation of a C2 unit from malonyl-CoA onto a growing fatty acid chain. researchgate.net By inhibiting this key step, the production of VLCFAs is blocked. These fatty acids are crucial for forming specific lipids, such as sphingolipids and cuticular waxes, which are vital for membrane integrity and protecting the plant from environmental stress.

Protein and Lignin Biosynthesis: The disruption of VLCFA synthesis has downstream consequences for protein and lignin availability. researchgate.net While the link is less direct, VLCFAs are components of lipids required for the proper functioning and assembly of cellular machinery, including that involved in protein synthesis and transport. Lignin, a complex polymer essential for the structural integrity of the plant cell wall, also has its synthesis pathway impacted. nrel.govnih.gov Reduced lignin content is a noted consequence of disrupting phenylpropanoid biosynthesis, a pathway metabolically linked to the resources affected by chloroacetamide action. nrel.gov This results in weaker cell walls and compromised plant structure. nrel.gov

Table 3: Effects of Chloroacetamides on Biosynthesis

| Process | Primary Effect | Consequence | Citations |

|---|---|---|---|

| Lipid Biosynthesis | Inhibition of Very-Long-Chain Fatty Acid (VLCFA) elongases. | Depletion of essential lipids for membranes and cuticular waxes. | nih.govresearchgate.net |

| Protein Biosynthesis | Indirect inhibition. | Lack of necessary lipids impacts cellular machinery for protein synthesis. | researchgate.netepa.gov |

| Lignin Biosynthesis | Indirect inhibition. | Reduced availability of precursors and functional machinery for lignification, leading to weakened cell walls. | researchgate.netnrel.gov |

Effects on Cell Division and Cell Enlargement in Biological Systems

The inhibition of key biosynthetic pathways by chloroacetamides ultimately manifests as a disruption of plant growth, affecting both cell division (mitosis) and subsequent cell enlargement. researchgate.net These two processes are fundamental to the development and growth of a plant.

Growth inhibition in susceptible plants treated with chloroacetamides like alachlor and metolachlor has been concluded to result from a combination of impacts on both cell division and cell enlargement. researchgate.net Herbicides that act as "cell division disruptors" or "mitotic poisons" often interfere with the microtubule dynamics necessary for chromosome separation. ucanr.edu While the primary target of chloroacetamides is VLCFA synthesis, the lack of essential lipids and other macromolecules for building new plasma membranes and cell plates severely hampers the ability of cells to divide and expand. Emerging grass shoots may fail to unfurl properly, and roots often appear stunted and swollen with a lack of lateral root formation, which are classic symptoms of disrupted cell division and enlargement. ucanr.edudocsity.com

Table 4: Cellular Effects of Chloroacetamide Herbicides

| Cellular Process | Observed Effect | Symptom in Plants | Citations |

|---|---|---|---|

| Cell Division (Mitosis) | Inhibition. | Stunted growth, especially in roots and shoots. docsity.com | researchgate.netucanr.edu |

| Cell Enlargement | Inhibition. | Swollen, globose root tips; failure of leaves to unfurl properly. docsity.com | researchgate.netucanr.edu |

Table 5: List of Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 13729-77-6 | C₆H₁₂ClNO |

| Acetochlor | 34256-82-1 | C₁₄H₂₀ClNO₂ |

| Alachlor | 15972-60-8 | C₁₄H₂₀ClNO₂ |

| Propachlor | 1918-16-7 | C₁₁H₁₄ClNO |

| Metazachlor | 67129-08-2 | C₁₄H₁₆ClN₃O |

| Metolachlor | 51218-45-2 | C₁₅H₂₂ClNO₂ |

| Cafenstrole | 125306-83-4 | C₁₆H₁₉F₃N₂O₃S |

| Colchicine | 64-86-8 | C₂₂H₂₅NO₆ |

| Chalcone | 94-41-7 | C₁₅H₁₂O |

| Stilbene | 588-59-0 | C₁₄H₁₂ |

| Malonyl-CoA | 524-14-1 | C₂₄H₃₈N₇O₁₉P₃S |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Structural Features Governing Biological Activity and Reactivity

The chloroacetamide moiety (ClCH₂C(=O)NH-) is the cornerstone of the molecule's biological action. researchgate.netnih.govresearchgate.net This part of the structure functions as a potent electrophilic group, meaning it is attracted to and reacts with electron-rich molecules. nih.gov The chemical reactivity is primarily attributed to the chlorine atom, which can be easily displaced by nucleophiles—atoms or molecules with an excess of electrons, such as those containing oxygen, nitrogen, or sulfur. researchgate.netresearchgate.net

The mode of action for chloroacetamide herbicides involves this very reactivity. They are known to form covalent bonds with the sulfhydryl (-SH) groups of cysteine residues within various enzymes and coenzymes in susceptible plants. nih.govcambridge.org This irreversible binding disrupts the function of these essential proteins, leading to a cascade of metabolic failures and ultimately inhibiting plant growth. cambridge.orgepa.gov The electrophilic haloacetamide motif is therefore not just a structural component but the active "warhead" responsible for the compound's herbicidal properties. nih.gov

Beyond the primary N-substituent, the presence, type, and position of other chemical groups on the molecule can dramatically alter its efficacy. Properties such as lipophilicity (the ability to dissolve in fats and oils) and the electronic influence of these groups are key determinants of biological activity. nih.gov

Studies on a series of N-(substituted phenyl)-2-chloroacetamides have demonstrated that the biological activity varies significantly with the position and nature of substituents on the phenyl ring. nih.gov For example, compounds with halogenated (e.g., chloro-, fluoro-, bromo-) substituents were among the most active antimicrobials due to their high lipophilicity, which allows for rapid passage through the phospholipid cell membranes of target organisms. nih.gov Conversely, a hydroxyl (-OH) group was found to confer the lowest lipophilicity in the series. nih.gov Computational tools used in QSAR studies often identify the octanol-water partition coefficient (a measure of lipophilicity) as a critical property contributing to antifungal or herbicidal activity. nih.gov

The following interactive table, derived from research on N-(substituted phenyl)-2-chloroacetamides, illustrates how different substituents affect molecular properties and, consequently, biological potential. nih.gov

| Substituent Group | Position on Phenyl Ring | Observed Effect on Properties | Implication for Activity |

|---|---|---|---|

| -Cl (Chloro) | para (4) | High Lipophilicity | High activity, enhanced membrane passage |

| -F (Fluoro) | para (4) | High Lipophilicity | High activity, enhanced membrane passage |

| -Br (Bromo) | meta (3) | High Lipophilicity | High activity, enhanced membrane passage |

| -OH (Hydroxyl) | para (4) | Low Lipophilicity | Lower activity compared to lipophilic groups |

| -CN (Cyano) | meta (3) / para (4) | Favorable Polar Surface Area | Contributes to optimal permeability |

| -COCH₃ (Acetyl) | para (4) | Favorable Polar Surface Area | Contributes to optimal permeability |

Many complex organic molecules, including chloroacetamide herbicides, can exist as isomers—compounds with the same chemical formula but different spatial arrangements of atoms. iastate.edu When a molecule has a chiral center, it can exist as a pair of non-superimposable mirror images called enantiomers, often designated as (S) and (R) isomers. iastate.edunih.gov

This stereochemistry is critically important in pharmacology and agrochemistry because biological systems, such as enzyme active sites, are themselves chiral. mst.dk Consequently, one enantiomer often exhibits significantly higher biological activity than its counterpart, much like a right-hand glove fits only a right hand. iastate.edu

In the case of chloroacetamide herbicides, this principle is well-established. For many of these herbicides, only one isomer is responsible for the majority of the herbicidal effect. iastate.edu

Metolachlor (B1676510) : This herbicide is a classic example. It is a mixture of isomers, but the herbicidal activity resides almost exclusively in the S-isomers. This discovery led to the development of S-metolachlor, a product containing only the active isomer. iastate.eduawsjournal.org

Propisochlor (B166880) : This is another axial chiral chloroacetamide herbicide where enantiomers can demonstrate different levels of biological activity and toxicity. researchgate.net

By marketing the single active isomer, the total amount of chemical applied to the environment can be reduced without compromising efficacy. iastate.edu The table below shows the difference in typical application rates between racemic metolachlor and the resolved S-metolachlor, highlighting the increased potency of the active isomer. awsjournal.org

| Herbicide | Isomer Composition | Typical Application Rate (g ha⁻¹) |

|---|---|---|

| Metolachlor | Racemic Mixture (R and S isomers) | 2400 |

| S-Metolachlor | Enriched S-isomer | 1440 |

Quantitative Predictive Models for Biological Efficacy and Transformation

To move from qualitative observations to quantitative predictions, scientists employ QSAR models. These computational tools are essential in modern chemical research, providing a bridge between molecular structure and biological function. nih.govmst.dk

A QSAR model is a mathematical equation that relates the variation in the biological activity of a series of compounds to the variation in their chemical structures. mst.dk The fundamental idea is that changes in a molecule's structure can affect its biological activity in a predictable way. nih.gov These models are widely used in the development of new pesticides and pharmaceuticals to predict the activity of untested compounds, optimize lead structures, and understand the underlying mechanisms of action. mst.dkmdpi.comresearchgate.net

The development of a QSAR model for chloroacetamides involves several key steps:

Data Set Selection : A series of chloroacetamide compounds with experimentally measured biological activities (e.g., herbicidal IC₅₀ values) is compiled. researchgate.netresearchgate.net

Descriptor Calculation : For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These can describe various aspects of the molecule, including:

Physicochemical properties : Lipophilicity (LogP), molecular weight, polar surface area. nih.gov

Electronic properties : Energies of molecular orbitals (HOMO, LUMO), partial charges. researchgate.net

Topological descriptors : Describing size, shape, and branching. nih.gov

Model Building : Statistical methods are used to find a correlation between a subset of the calculated descriptors and the measured biological activity. Common methods include Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), and Artificial Neural Networks (ANN). researchgate.net

Validation : The resulting mathematical model is rigorously tested to ensure its predictive power using both internal and external validation sets of compounds. mdpi.comresearchgate.net

For chloroacetamides and other herbicides, QSAR studies have successfully created models that can reliably predict herbicidal activity. nih.govresearchgate.net These models can highlight which structural features are most important for efficacy, guiding the synthesis of new, more potent, and selective herbicides. researchgate.net

The following table outlines the conceptual components of a typical QSAR study for chloroacetamide herbicides.

| QSAR Component | Description | Example for Chloroacetamides |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | Herbicidal activity (e.g., IC₅₀, the concentration required to inhibit growth by 50%). |

| Independent Variables (Descriptors) | Calculated molecular properties that describe the structure. | Lipophilicity (LogP), molar refractivity, polar surface area (TPSA), electronic energy levels (HOMO/LUMO). nih.govresearchgate.net |

| Statistical Method | The mathematical technique used to create the predictive equation. | Multiple Linear Regression (MLR), Artificial Neural Network (ANN). researchgate.net |

| Model Output | A predictive mathematical equation and its statistical validation. | An equation like: Activity = c₀ + (c₁ * Descriptor A) + (c₂ * Descriptor B) + ... |

Application of Cheminformatics Prediction Models in SAR Studies

Cheminformatics has become an indispensable tool in modern drug discovery and agrochemical research, providing computational models to predict the physicochemical and biological properties of chemical compounds. These models are used in SAR studies to forecast attributes like absorption, distribution, metabolism, and excretion (ADME), as well as potential biological activities and toxicities. For the N-substituted chloroacetamide class of compounds, various cheminformatics models have been employed to guide the synthesis and selection of derivatives with desired properties. ekb.egnih.gov

While a comprehensive cheminformatics analysis specifically for N-(sec-butyl)-2-chloroacetamide is not readily found, we can infer its likely profile based on studies of analogous compounds, such as N-substituted phenyl-2-chloroacetamides. ekb.eg These studies often utilize a suite of computational tools to predict key molecular descriptors that are critical for biological activity.

Predicted Physicochemical and Pharmacokinetic Properties:

Several key parameters are typically evaluated using cheminformatics models. These include:

Lipophilicity (log P): This parameter is crucial as it affects the compound's ability to cross biological membranes. For chloroacetamides, lipophilicity has been shown to be a significant factor in their biological activity, with higher lipophilicity often leading to better passage through cell membranes. ekb.eg

Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Molecular Weight (MW): This fundamental property influences a wide range of pharmacokinetic parameters.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors in a molecule affects its solubility and binding to biological targets.

The following interactive table presents predicted data for this compound and its isomers, N-butyl-2-chloroacetamide and N-tert-butyl-2-chloroacetamide, to illustrate the application of cheminformatics predictions. These values are typically calculated using various computational algorithms.

Note: The predicted values are illustrative and can vary depending on the specific software and calculation methods used.

Studies on other chloroacetamides have shown that these predicted parameters can be correlated with experimentally determined biological activities, such as antimicrobial or herbicidal effects. ekb.eg For instance, compounds that adhere to established "drug-likeness" rules, such as Lipinski's Rule of Five, are often prioritized for further investigation. nih.gov

Correlation of Chemical Reactivity (S-alkylating, N-alkylating) with Biological Activity

The primary mechanism of action for the biological activity of chloroacetamides is believed to be their ability to act as alkylating agents. researchgate.net The electrophilic carbon atom of the chloroacetyl group can react with various nucleophiles in biological systems, particularly the thiol groups of cysteine residues in proteins and glutathione (B108866) (S-alkylation), as well as with nitrogen-containing nucleophiles like DNA bases (N-alkylation). researchgate.netnih.gov

S-Alkylation and Herbicidal/Antimicrobial Activity:

The herbicidal activity of chloroacetamides, for example, is attributed to their ability to inhibit very-long-chain fatty acid elongases by alkylating key cysteine residues in these enzymes. ekb.eg This S-alkylation disrupts essential metabolic pathways in susceptible plants. Similarly, the antimicrobial effects of chloroacetamides are also linked to their ability to alkylate crucial enzymes and proteins in microorganisms. nih.gov

The rate of S-alkylation is a critical factor in determining the biological efficacy of these compounds. A higher S-alkylating reactivity can lead to more potent herbicidal or antimicrobial effects.

N-Alkylation and Phytotoxicity:

While S-alkylation is often associated with the desired biological activity, N-alkylation can be linked to non-specific phytotoxicity and potential genotoxicity. nih.gov A study investigating the relationship between the alkylating reactivity and herbicidal activity of a series of chloroacetamides found that a reduced level of N-alkylating reactivity correlated with improved herbicidal efficacy at practical application rates. nih.gov This suggests that for a chloroacetamide to be an effective and selective herbicide, it should ideally exhibit high S-alkylating reactivity towards its target enzyme and lower N-alkylating reactivity to minimize damage to the crop plant.

The balance between S- and N-alkylating reactivity is influenced by the nature of the N-substituent on the acetamide (B32628). The steric and electronic properties of the N-sec-butyl group in this compound will therefore play a crucial role in modulating this reactivity balance.

The following interactive table presents hypothetical relative reactivity data for this compound and its isomers to illustrate how structural changes can influence alkylating potential and, consequently, biological activity.

Note: The relative reactivity and efficacy data in this table are illustrative and based on general SAR principles for chloroacetamides. The steric hindrance of the tert-butyl group is expected to reduce reactivity compared to the less hindered sec-butyl and n-butyl isomers.

Metabolic Pathways and Biotransformation Studies

Metabolic Fate in Plant Systems

In plants, the detoxification of chloroacetamide herbicides is a critical factor for their selectivity and tolerance. cambridge.org The metabolic processes are designed to convert these potentially phytotoxic xenobiotics into less harmful, more water-soluble substances that can be sequestered or further metabolized. nih.govillinois.edu

The principal detoxification pathway for chloroacetamide herbicides in most plants is conjugation with the tripeptide glutathione (B108866) (GSH). cambridge.orgnih.gov This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). illinois.edunih.gov GSTs facilitate the nucleophilic attack of the sulfur atom in GSH on the electrophilic carbon of the chloroacetamide, displacing the chlorine atom. youtube.com This enzymatic conjugation is a phase II detoxification reaction that renders the herbicide inactive and more water-soluble. illinois.edumdpi.com

Tolerant plant species generally exhibit higher levels of GST activity, allowing for more rapid detoxification of the herbicide compared to susceptible species. cambridge.org For instance, the initial metabolite of acetochlor (B104951) in tolerant species like corn is its glutathione conjugate. cambridge.org In some legumes, conjugation occurs with homoglutathione (B101260) (hGSH) instead of GSH. cambridge.org The resulting glutathione conjugate is often further metabolized, beginning with the removal of glutamate (B1630785) and glycine (B1666218) residues, eventually leading to the formation of a cysteine conjugate. This can then undergo N-malonylation and be transported into the vacuole for storage as a terminal, non-toxic metabolite. semanticscholar.org The expression of GST genes in plants can be induced by various stimuli, including exposure to the herbicides themselves or to chemical "safeners" which enhance herbicide tolerance by boosting GST activity. illinois.edusemanticscholar.org

Table 1: Plant Species and their Primary Conjugation Product with Acetochlor

| Plant Species | Type | Conjugate Formed | Tolerance |

|---|---|---|---|

| Corn (Zea mays) | Crop (Narrowleaf) | Glutathione (GSH) | Tolerant |

| Soybean (Glycine max) | Crop (Legume) | Homoglutathione (hGSH) | Tolerant |

| Alfalfa (Medicago sativa) | Crop (Legume) | Homoglutathione (hGSH) | Tolerant |

| Mung Bean (Phaseolus aureus) | Crop (Legume) | Homoglutathione (hGSH) | Tolerant |

| Sicklepod (Cassia obtusifolia) | Weed (Legume) | Glutathione (GSH) | Susceptible |

| Hemp Sesbania (Sesbania exaltata) | Weed (Legume) | Glutathione (GSH) | Susceptible |

| Yellow Nutsedge (Cyperus esculentus) | Weed (Narrowleaf) | Glutathione (GSH) | Susceptible |

Data sourced from a study on acetochlor metabolism. cambridge.org

Cytochrome P450 monooxygenases (P450s) are a diverse family of heme-containing enzymes that play a crucial role in the phase I metabolism of many xenobiotics, including herbicides. nih.govmdpi.com These enzymes typically catalyze oxidative reactions, such as hydroxylation and dealkylation, which can either directly detoxify a compound or prepare it for subsequent phase II conjugation reactions. mdpi.comfao.org

In the context of chloroacetamides, P450s are involved in reactions like N-dealkylation and O-dealkylation of the side chains. researchgate.netnih.gov For example, the metabolism of acetochlor can involve P450-mediated pathways. researchgate.net The activity of these enzymes is a key factor in the herbicide selectivity observed between crops and weeds, with higher P450 activity often correlating with increased tolerance. nih.govfrontiersin.org Herbicide safeners can also induce the expression of P450 genes, enhancing the plant's metabolic capacity to degrade herbicides. mdpi.com The diversity and substrate specificity of plant P450s are vast, and they represent a significant mechanism for metabolic-based herbicide resistance in weeds. nih.govfrontiersin.org

Hydrolysis is another important transformation pathway for chloroacetamide herbicides in the environment, although it can be a slower process compared to enzymatic conjugation in plants. researchgate.net This reaction involves the cleavage of chemical bonds by the addition of water. For alpha-chloroacetamides, hydrolysis can lead to the substitution of the chlorine atom with a hydroxyl group, forming a hydroxy-acetamide derivative. researchgate.netnih.gov

Hydrolysis rates are influenced by pH, with both acid- and base-catalyzed reactions possible. researchgate.netacs.org Acid-mediated hydrolysis can result in the cleavage of both amide and ether groups, while base-mediated hydrolysis often proceeds via a nucleophilic substitution (SN2) reaction, replacing the chloride with a hydroxide (B78521) ion. nih.govacs.org Structural differences among various chloroacetamides can significantly affect their reactivity and the specific hydrolysis products formed. nih.gov While enzymatic oxidation is primarily handled by P450s, non-enzymatic oxidative processes can also contribute to the degradation of these compounds, although typically to a lesser extent in biological systems.

Dealkylation and de-halogenation are key detoxification reactions for chloroacetamide herbicides. Dealkylation involves the removal of alkyl groups from the nitrogen atom of the amide or from the ether side chain. This process is often mediated by cytochrome P450 enzymes and results in metabolites that can be more easily conjugated or further degraded. researchgate.netnih.gov

De-halogenation, the removal of the chlorine atom, is the critical first step in detoxification. As described previously, this is most efficiently achieved in plants through glutathione conjugation, which is an enzymatic de-halogenation process. cambridge.org Abiotic hydrolysis can also lead to de-halogenation. researchgate.net The resulting dechlorinated molecule is significantly less phytotoxic, as the chlorine atom is essential for the herbicidal activity, which involves the inhibition of very-long-chain fatty acid synthesis.

Microbial Degradation and Bioremediation Approaches

Microorganisms in soil and water are the primary drivers of chloroacetamide herbicide degradation in the environment. researchgate.net The ability of microbial communities to use these herbicides as a source of carbon and nitrogen forms the basis of bioremediation strategies for contaminated sites. sigmaaldrich.comfrontiersin.org

The degradation of chloroacetamides by microbes occurs under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the specific pathways and initial reactions differ. researchgate.netomicsonline.org

Aerobic Degradation: Under aerobic conditions, bacteria often initiate degradation through dealkylation or dechlorination. researchgate.net Several bacterial strains, such as Paracoccus sp. and various species from the genera Amycolatopsis and Saccharomonospora, have been identified as effective degraders of chloroacetamides. sigmaaldrich.comnih.govnih.gov The typical aerobic pathway involves N-dealkylation followed by hydroxylation of the aromatic ring and subsequent ring cleavage. researchgate.net Enzymes like amidases, hydrolases, and cytochrome P450 oxygenases play pivotal roles in these catabolic pathways. researchgate.net For some chloroacetamides, glutathione-conjugated dechlorination is also a reported aerobic degradation pathway. researchgate.net

Anaerobic Degradation: In anoxic environments like saturated soils, sediments, and groundwater, anaerobic degradation is the dominant process. nih.govresearchgate.net For chloroacetamides, the initial step in anaerobic degradation is typically reductive dechlorination, where the chlorine atom is removed. researchgate.net Sulfate-reducing bacteria, such as Cupidesulfovibrio sp. SRB-5, have been shown to degrade acetochlor anaerobically. acs.org In this process, sulfate (B86663) is reduced to sulfide (B99878), which abiotically attacks the C-Cl bond of the herbicide. acs.org The resulting intermediates are then further degraded by the bacteria. acs.org Another anaerobic bacterium, Proteiniclasticum sediminis BAD-10T, has been shown to degrade several chloroacetamides, with the degradation rate being influenced by the structure of the N-alkoxyalkyl groups. nih.govresearchgate.net The proposed anaerobic pathway for acetochlor by this strain involves dechlorination followed by demethylation and carboxylation. researchgate.net

Table 2: Microbial Strains Involved in Chloroacetamide Degradation

| Microbial Strain | Condition | Degraded Herbicides | Key Metabolic Process |

|---|---|---|---|

| Paracoccus sp. FLY-8 | Aerobic | Alachlor (B1666766), Acetochlor, Butachlor (B1668075), etc. | N-dealkylation |

| Amycolatopsis sp. | Aerobic | Acetochlor, S-metolachlor | Biodegradation |

| Cupidesulfovibrio sp. SRB-5 | Anaerobic | Acetochlor, Alachlor, Butachlor, etc. | Reductive Dechlorination |

| Proteiniclasticum sediminis BAD-10T | Anaerobic | Alachlor, Acetochlor, Butachlor, etc. | Dechlorination, Demethylation |

Data compiled from various biodegradation studies. sigmaaldrich.comnih.govnih.govnih.govresearchgate.netacs.org

Identification of Microbial Degradation Pathways and Metabolites

The microbial degradation of chloroacetamide herbicides proceeds through several key metabolic pathways, primarily involving dealkylation and dechlorination reactions. nih.govresearchgate.net While specific studies on N-(sec-butyl)-2-chloroacetamide are limited, research on structurally similar chloroacetamides like butachlor and acetochlor provides significant insights into the likely degradation routes.

In aerobic bacteria, the degradation pathway is often initiated by an N/C-dealkylation reaction. This is followed by hydroxylation of the aromatic ring and subsequent cleavage. nih.govresearchgate.net For instance, the degradation of butachlor can be initiated by the removal of the butoxymethyl group (N-dealkylation) to form 2-chloro-N-(2,6-diethylphenyl)acetamide. researchgate.net This intermediate can then undergo further degradation. Another initial step can be dechlorination, which is more common in anaerobic bacteria. nih.govresearchgate.net

A study on the degradation of butachlor by Paracoccus sp. strain FLY-8 identified a pathway where butachlor was first converted to alachlor through partial C-dealkylation. Alachlor was then transformed to 2-chloro-N-(2,6-dimethylphenyl)acetamide via N-dealkylation. This metabolite was further broken down to 2,6-diethylaniline, which then entered the catechol ortho-cleavage pathway. sigmaaldrich.com

Five key metabolites were identified during the degradation of butachlor by Catellibacterium caeni sp. nov DCA-1T, indicating a distinct degradation pathway for this strain. researchgate.net Similarly, research on acetochlor and its metabolites, CMEPA (2-ethyl-6-methyl-2-chloroacetanilide) and MEA (6-ethyl-o-toluidine), has shown their potential to induce oxidative stress in organisms, highlighting the toxicological relevance of these breakdown products. nih.gov

The general degradation pathways for chloroacetamide herbicides can be summarized as follows:

N-Dealkylation: Removal of the alkyl group attached to the nitrogen atom.

Dechlorination: Removal of the chlorine atom, which is a critical step in detoxification.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

Ring Cleavage: Opening of the aromatic ring, leading to complete mineralization.

Table 1: Key Metabolites in the Degradation of Chloroacetamide Herbicides

| Original Compound | Key Metabolite(s) | Degrading Organism(s) | Reference |

| Butachlor | Alachlor, 2-chloro-N-(2,6-dimethylphenyl)acetamide, 2,6-diethylaniline | Paracoccus sp. FLY-8 | sigmaaldrich.com |

| Butachlor | 2-chloro-N-(2,6-diethylphenyl) acetamide (B32628), 2,6-diethylaniline | Rhodococcus sp. B1 | researchgate.net |

| Butachlor | 1,2-benzenedicarboxylic acid, bis(2-methylpropyl) ester, 2,4-bis(1,1-dimethylethyl)-phenol | Ammoniphilus sp. JF | researchgate.net |

| Acetochlor | 2-ethyl-6-methyl-2-chloroacetanilide (CMEPA), 6-ethyl-o-toluidine (MEA) | Not specified | nih.gov |

Influence of Molecular Structure on Microbial Degradability

The molecular structure of chloroacetamide herbicides significantly influences their susceptibility to microbial degradation. The nature of the substituents on both the amide nitrogen and the aromatic ring can affect the rate and pathway of degradation.

A study involving Paracoccus sp. strain FLY-8 demonstrated a clear relationship between the molecular structure of six different chloroacetamide herbicides and their degradation rates. The degradation efficiency followed the order: alachlor > acetochlor > propisochlor (B166880) > butachlor > pretilachlor (B132322) > metolachlor (B1676510). sigmaaldrich.com This study revealed several key structural factors:

Alkoxymethyl vs. Alkoxyethyl Side Chain: The substitution of an alkoxymethyl side chain with an alkoxyethyl side chain was found to significantly decrease the degradation efficiency. sigmaaldrich.com

Length of the N-Alkyl Group: The length of the alkyl group on the amide nitrogen also played a crucial role. Longer alkyl chains resulted in slower degradation rates. sigmaaldrich.com

Phenyl Alkyl Substituents: In contrast, the nature of the alkyl substituents on the phenyl ring did not appear to have a significant influence on the degradation efficiency by this particular strain. sigmaaldrich.com

Based on these findings, it can be inferred that the sec-butyl group in this compound, being a branched and relatively small alkyl group, would likely have a distinct impact on its degradability compared to other chloroacetamides with different N-substituents. The branched nature of the sec-butyl group might present a steric hindrance to the enzymes responsible for N-dealkylation, potentially affecting the degradation rate.

Table 2: Influence of Structural Moieties on Chloroacetamide Degradation by Paracoccus sp. FLY-8

| Structural Feature | Impact on Degradation Rate | Reference |

| Alkoxyethyl side chain (vs. alkoxymethyl) | Decreased | sigmaaldrich.com |

| Longer N-alkyl chain | Decreased | sigmaaldrich.com |

| Phenyl alkyl substituents | No obvious influence | sigmaaldrich.com |

Characterization of Microbial Strains Involved in Chloroacetamide Degradation

A diverse range of microbial strains capable of degrading chloroacetamide herbicides has been isolated and characterized from various environments, particularly from agricultural soils with a history of herbicide application. These microorganisms possess the enzymatic machinery necessary to break down these complex molecules.